

physical and chemical properties of Phenethyl Alcohol-d5

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Compound of Interest

Compound Name: *Benzeneethanol-d5*

Cat. No.: *B127560*

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An In-depth Technical Guide to Phenethyl Alcohol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl Alcohol-d5 is a deuterated form of phenethyl alcohol, an organic compound naturally found in a variety of essential oils. Its pleasant floral odor has made its non-deuterated counterpart a common ingredient in perfumes, cosmetics, and as a flavoring agent. In the scientific realm, the introduction of deuterium atoms into the phenethyl alcohol structure provides a valuable tool for a range of applications, primarily as an internal standard in analytical chemistry and for tracing metabolic pathways in drug development and life sciences research. This guide provides a comprehensive overview of the physical and chemical properties of Phenethyl Alcohol-d5, details on its synthesis and analysis, and insights into its applications.

Core Physical and Chemical Properties

Phenethyl Alcohol-d5, also known by its IUPAC name 2-(phenyl-d5)ethan-1-ol, possesses physical and chemical characteristics similar to its non-deuterated form, with the key difference being its increased molecular weight due to the five deuterium atoms on the phenyl ring. This isotopic labeling is crucial for its use in mass spectrometry-based applications.

Table 1: Physical Properties of Phenethyl Alcohol-d5

Property	Value	Reference
CAS Number	35845-63-7	[1]
Molecular Formula	C ₈ H ₅ D ₅ O	[1]
Molecular Weight	127.20 g/mol	[1]
Appearance	Colorless liquid	[2]
Melting Point	-27 °C (for non-deuterated)	[2][3][4]
Boiling Point	219-221 °C @ 750 mmHg (for non-deuterated)	[2][3]
Density	1.017-1.020 g/mL @ 25 °C (for non-deuterated)	[2]
Refractive Index	1.5310-1.5340 (for non-deuterated)	[2]

Table 2: Solubility of Phenethyl Alcohol (Non-deuterated)

Solvent	Solubility	Reference
Water	2 mL in 100 mL (Slightly soluble)	[5]
Ethanol	Miscible	[5]
Methanol	Miscible	[6]
DMSO	Soluble	[6]
Ether	Miscible	[5]
Chloroform	Miscible	[3]

Experimental Protocols

Synthesis of Phenethyl Alcohol

The synthesis of phenethyl alcohol, and by extension Phenethyl Alcohol-d5, can be achieved through several methods. For the deuterated analogue, benzene-d6 would be the logical starting material.

1. Friedel-Crafts Reaction: This is a common industrial method.[\[7\]](#)

- Reactants: Benzene (or Benzene-d6) and ethylene oxide.
- Catalyst: Aluminum chloride (AlCl_3).
- Procedure: Benzene is reacted with ethylene oxide in the presence of the Lewis acid catalyst. The reaction mixture is then hydrolyzed to yield phenethyl alcohol. An excess of benzene is often used to minimize the formation of byproducts like diphenylethane.[\[7\]](#)

2. Grignard Reaction: A versatile laboratory-scale synthesis.[\[5\]](#)

- Reactants: Phenylmagnesium bromide (or phenyl-d5-magnesium bromide) and ethylene oxide.
- Procedure: The Grignard reagent is prepared from bromobenzene (or bromobenzene-d5) and magnesium. This is then reacted with ethylene oxide, followed by acidic workup to produce phenethyl alcohol.

Purification

Crude phenethyl alcohol often contains impurities that can interfere with its aroma and its performance in analytical applications. Distillation is a primary method for purification.

- Azeotropic Distillation: This method can be employed using water or alkylene glycols to remove impurities.
- Extractive Distillation: Solvents like glycerol or polyethylene glycols can be used to facilitate the separation of phenethyl alcohol from contaminants.
- Conversion to an Ester and Back: A classic method involves converting the crude alcohol to a phthalate ester, which can be purified by steam distillation to remove non-alcoholic

impurities. The purified ester is then hydrolyzed back to phenethyl alcohol.

Applications in Research and Development

The primary utility of Phenethyl Alcohol-d5 in a research setting is as an internal standard for quantitative analysis.[1][8] Its chemical similarity to the non-deuterated analyte ensures similar behavior during sample preparation and analysis, while its distinct mass allows for accurate quantification using mass spectrometry.

Use as an Internal Standard in Pharmacokinetic Studies

A common application is in pharmacokinetic studies to determine the concentration of phenethyl alcohol or related compounds in biological matrices.

Experimental workflow for pharmacokinetic analysis using Phenethyl Alcohol-d5 as an internal standard.

Metabolic Pathways

Phenethyl alcohol is metabolized in the body, primarily through oxidation to phenylacetic acid. [9] This metabolite can then be conjugated and excreted. The metabolic pathway is expected to be identical for Phenethyl Alcohol-d5, and its deuterated nature allows for the tracing of these metabolic processes.



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Metabolic pathway of Phenethyl Alcohol-d5.

Spectroscopic Data

While specific spectra for Phenethyl Alcohol-d5 are not readily available in public databases, the expected spectra can be inferred from the non-deuterated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of Phenethyl Alcohol-d₅ would show significant simplification compared to the non-deuterated form. The aromatic region (typically ~7.2-7.3 ppm) would be absent due to the replacement of protons with deuterium. The spectrum would primarily consist of two triplets corresponding to the two methylene groups (-CH₂CH₂OH) and a singlet for the hydroxyl proton, which may be exchangeable with D₂O.
- ^{13}C NMR: The carbon NMR spectrum would show signals for the two aliphatic carbons. The aromatic carbon signals would be present but may show splitting due to coupling with deuterium and would have longer relaxation times.

Mass Spectrometry (MS)

The key feature in the mass spectrum of Phenethyl Alcohol-d₅ is the mass shift of +5 compared to the unlabeled compound. The fragmentation pattern would be similar, with the characteristic fragments also showing a +5 mass shift if they retain the deuterated phenyl ring. The molecular ion peak for C₈H₅D₅O would be observed at m/z 127.2.

Safety and Handling

For the non-deuterated phenethyl alcohol, safety data indicates that it can be harmful if swallowed and causes serious eye irritation.^{[10][11]} It is recommended to wear protective gloves, clothing, and eye protection when handling.^{[10][11]} While specific safety data for the deuterated form is limited, it should be handled with the same precautions as the non-deuterated compound. It is intended for research purposes only and not for human consumption.^[12] Store in a cool, well-ventilated area away from heat and sources of ignition.^[13]

Conclusion

Phenethyl Alcohol-d₅ is an indispensable tool for researchers in analytical chemistry, pharmacology, and drug metabolism. Its well-defined physical and chemical properties, coupled with the isotopic label, provide a reliable internal standard for accurate quantification and a tracer for metabolic studies. Understanding its synthesis, purification, and safe handling is crucial for its effective application in the laboratory. This guide serves as a foundational resource for professionals utilizing this valuable deuterated compound in their scientific endeavors.

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